
CEFTRIAXONE SODIUM
Descripción general
Descripción
Rocephin, conocido químicamente como ceftriaxona, es un antibiótico cefalosporínico de tercera generación. Se utiliza ampliamente para tratar una variedad de infecciones bacterianas, incluyendo infecciones del oído medio, endocarditis, meningitis, neumonía, infecciones óseas y articulares, infecciones intraabdominales, infecciones de la piel, infecciones del tracto urinario, gonorrea y enfermedad inflamatoria pélvica . Rocephin se administra ya sea por vía intravenosa o intramuscular y es conocido por su actividad de amplio espectro contra bacterias gramnegativas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La ceftriaxona se sintetiza a través de un proceso de varios pasos que implica la formación del anillo beta-lactámico, que es crucial para su actividad antibiótica. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, temperaturas controladas y catalizadores específicos para asegurar la correcta formación de la estructura química deseada .
Métodos de Producción Industrial
La producción industrial de ceftriaxona implica procesos de fermentación a gran escala para producir el núcleo 7-ACA, seguido de modificaciones químicas para introducir las cadenas laterales necesarias. El producto final se purifica mediante técnicas de cristalización y filtración para obtener una forma estéril e inyectable del antibiótico .
Análisis De Reacciones Químicas
Tipos de Reacciones
La ceftriaxona experimenta varios tipos de reacciones químicas, incluyendo:
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y tiempos de reacción para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de ceftriaxona y productos de degradación, que se pueden analizar para comprender la estabilidad y la eficacia del antibiótico en diferentes condiciones .
Aplicaciones Científicas De Investigación
Clinical Applications
Ceftriaxone sodium is indicated for the treatment of several infections, including:
- Lower Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
- Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and other common skin flora.
- Urinary Tract Infections : Used for uncomplicated infections typically caused by Escherichia coli and Klebsiella species.
- Gonorrhea : Recommended for treating uncomplicated gonococcal infections.
- Pelvic Inflammatory Disease : Administered to manage infections in female reproductive organs.
- Meningitis : Utilized for its ability to penetrate the blood-brain barrier, treating bacterial meningitis effectively.
- Sepsis : Employed as part of empiric therapy in suspected cases of sepsis until specific pathogens are identified.
Table 1: Summary of Clinical Applications
Infection Type | Common Pathogens | Dosage Form |
---|---|---|
Lower Respiratory Tract Infections | Streptococcus pneumoniae, H. influenzae | Injection (1g/2g) |
Skin and Soft Tissue Infections | Staphylococcus aureus, E. coli | Injection (1g/2g) |
Urinary Tract Infections | E. coli, Klebsiella spp. | Injection (1g/2g) |
Gonorrhea | Neisseria gonorrhoeae | Injection (250mg) |
Pelvic Inflammatory Disease | Mixed flora | Injection (1g/2g) |
Meningitis | Various meningococci | Injection (2g) |
Sepsis | Multiple Gram-negative organisms | Injection (1g/2g) |
Pharmacokinetics
Ceftriaxone exhibits favorable pharmacokinetic properties, including:
- High Bioavailability : Administered intravenously or intramuscularly, achieving high serum concentrations.
- Long Half-Life : Allows for once or twice daily dosing, improving patient compliance.
- Distribution : Rapidly distributes into various body tissues and fluids, including cerebrospinal fluid.
Case Studies
- Meningitis Treatment : A study published in the Journal of Clinical Microbiology reported successful treatment outcomes in patients with bacterial meningitis using ceftriaxone. The study highlighted the drug's ability to achieve therapeutic concentrations in cerebrospinal fluid, crucial for effective treatment .
- Sepsis Management : Research conducted at a major hospital indicated that ceftriaxone, when used as part of a combination therapy for sepsis, significantly reduced mortality rates compared to monotherapy with other antibiotics .
- Pelvic Inflammatory Disease : A clinical trial demonstrated that ceftriaxone administered alongside doxycycline resulted in improved outcomes for women diagnosed with pelvic inflammatory disease, showcasing its efficacy against polymicrobial infections .
Resistance Patterns
While ceftriaxone is effective against many pathogens, resistance has been observed, particularly among certain strains of Enterobacter. Continuous surveillance and susceptibility testing are essential to guide appropriate use and mitigate resistance development.
Table 2: Resistance Patterns
Pathogen | Resistance Rate (%) | Implications |
---|---|---|
Enterobacter spp. | 20-30% | Consider alternative therapies |
Klebsiella pneumoniae | 10-15% | Monitor susceptibility closely |
Neisseria gonorrhoeae | Increasing | Need for combination therapy |
Mecanismo De Acción
La ceftriaxona ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, lo que es esencial para la integridad de la pared celular . Esto lleva al debilitamiento de la pared celular y, en última instancia, a la lisis y muerte de la célula bacteriana . Los objetivos moleculares de la ceftriaxona incluyen varias PBP, y su actividad se ve reforzada por su capacidad para penetrar la membrana externa de las bacterias gramnegativas .
Comparación Con Compuestos Similares
La ceftriaxona se compara a menudo con otras cefalosporinas y antibióticos, como:
Cefotaxima: Otra cefalosporina de tercera generación con actividad antibacteriana similar pero con una vida media más corta.
Cefepime: Una cefalosporina de cuarta generación con actividad más amplia contra bacterias grampositivas.
Ciprofloxacina: Un antibiótico fluoroquinolónico con un mecanismo de acción diferente, que se dirige a la ADN girasa bacteriana.
La ceftriaxona es única en su larga vida media, lo que permite la dosificación una vez al día, y su alta penetración en el sistema nervioso central, lo que la hace particularmente efectiva para tratar la meningitis .
Actividad Biológica
Ceftriaxone sodium is a broad-spectrum cephalosporin antibiotic widely used in clinical settings for the treatment of various bacterial infections. Its biological activity is primarily characterized by its bactericidal properties, mechanism of action, pharmacokinetics, and clinical implications, including adverse effects and resistance patterns.
Ceftriaxone exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane, disrupting the synthesis of mucopeptides essential for cell wall integrity. This binding leads to the formation of defective cell walls, resulting in bacterial lysis and death. Ceftriaxone is particularly effective against a range of gram-positive and gram-negative bacteria due to its stability against various beta-lactamases, including penicillinases and cephalosporinases .
In Vitro Activity
Ceftriaxone demonstrates significant in vitro activity against numerous pathogens:
- Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus.
- Gram-negative bacteria : High efficacy against Enterobacteriaceae, with limited activity against Pseudomonas aeruginosa and Acinetobacter species .
- Anaerobic bacteria : Exhibits activity against certain anaerobes, although its primary use is for aerobic infections .
The following table summarizes the spectrum of activity:
Bacterial Group | Activity |
---|---|
Gram-positive cocci | Effective |
Gram-negative bacilli | High efficacy |
Anaerobes | Moderate efficacy |
Pseudomonas aeruginosa | Minimal activity |
Pharmacokinetics
Ceftriaxone is administered parenterally (intravenously or intramuscularly), as it has poor oral bioavailability (<1%). It achieves high plasma concentrations rapidly, with a half-life ranging from 5.8 to 8.7 hours depending on dosage . The drug is approximately 95% bound to plasma proteins at lower concentrations, decreasing at higher concentrations. Ceftriaxone also crosses the blood-brain barrier and is excreted primarily through the kidneys .
Clinical Efficacy
Ceftriaxone has been evaluated in numerous clinical studies:
- A study comparing ceftriaxone with sodium penicillin G for severe leptospirosis showed no significant difference in outcomes between the two treatments, indicating ceftriaxone's effectiveness in serious infections .
- In a cohort of 55 patients with various infections, ceftriaxone achieved an overall clinical cure rate of 93% .
Adverse Effects and Case Studies
Despite its efficacy, ceftriaxone can cause several adverse effects:
- Pseudolithiasis : A notable case study reported a 54-year-old female who developed gallbladder stones after ceftriaxone treatment for an upper respiratory infection. The condition resolved six weeks after discontinuation of the drug, highlighting the importance of monitoring for this potential side effect .
- Agranulocytosis : Another case involved a patient who developed agranulocytosis during treatment with ceftriaxone but recovered after changing medications .
Resistance Patterns
Resistance to ceftriaxone can occur through several mechanisms:
Propiedades
Key on ui mechanism of action |
Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |
---|---|
Número CAS |
74578-69-1 |
Fórmula molecular |
C18H17N8NaO7S3 |
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/q;+1/p-1 |
Clave InChI |
YOBPSXOHCHDCMU-UHFFFAOYSA-M |
SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
SMILES isomérico |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na] |
SMILES canónico |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Apariencia |
White to light yellow solid powder. |
Color/Form |
Fluffy white powder White crystalline powde |
melting_point |
155 °C > 155 °C |
Key on ui other cas no. |
113852-37-2 149394-66-1 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |
Vida útil |
It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit. |
Solubilidad |
1.05e-01 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.